3,7-Dimethoxyphenanthren-2-OL
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Overview
Description
3,7-Dimethoxyphenanthren-2-OL is an organic compound with the molecular formula C₁₆H₁₄O₃. It belongs to the class of phenanthrenes, which are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of two methoxy groups (-OCH₃) at the 3 and 7 positions and a hydroxyl group (-OH) at the 2 position on the phenanthrene skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethoxyphenanthren-2-OL can be achieved through various synthetic routes. One common method involves the use of Grignard reagents. For instance, the reaction of 3,7-dimethoxyphenanthrene with a Grignard reagent followed by hydrolysis can yield this compound . Another method involves the use of dimethyldioxirane (DMDO) for the oxidation of 3,7-dimethoxyphenanthrene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethoxyphenanthren-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,7-dimethoxyphenanthren-2-one.
Reduction: Formation of this compound dihydro derivative.
Substitution: Formation of various substituted phenanthrenes depending on the reagents used.
Scientific Research Applications
3,7-Dimethoxyphenanthren-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a chemical intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 3,7-Dimethoxyphenanthren-2-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The methoxy groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethoxyphenanthrene: Lacks the hydroxyl group, resulting in different chemical and biological properties.
2-Methoxyphenanthrene: Contains only one methoxy group, leading to variations in reactivity and applications.
3,7-Dihydroxyphenanthrene: Contains hydroxyl groups instead of methoxy groups, affecting its solubility and biological activity .
Uniqueness
3,7-Dimethoxyphenanthren-2-OL is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological properties. This combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
110202-83-0 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3,7-dimethoxyphenanthren-2-ol |
InChI |
InChI=1S/C16H14O3/c1-18-12-5-6-13-10(7-12)3-4-11-8-15(17)16(19-2)9-14(11)13/h3-9,17H,1-2H3 |
InChI Key |
UCVNCEXOYIMYFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC(=C(C=C3C=C2)O)OC |
Origin of Product |
United States |
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